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molecular formula C9H8N2O4 B8491617 N-Acetyl-3-nitrobenzamide CAS No. 62129-25-3

N-Acetyl-3-nitrobenzamide

Cat. No. B8491617
M. Wt: 208.17 g/mol
InChI Key: QLKLHKKJXPXVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220018

Procedure details

3-Nitro-N-(acetyl)phenylcarboxamide (200 mg) was dissolved in 60 ml of ethanol, treated with 200 mg of 10% palladium/carbon catalyst, and hydrogenated on a Parr apparatus at 30 psi for 15 minutes. The reaction mixture was filtered through Celite and concentrated to give the title compound in quantitative yield as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]([NH:12][C:13](=[O:15])[CH3:14])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]([NH:12][C:13](=[O:15])[CH3:14])=[O:11])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(=O)NC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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